molecular formula C15H24N2O B7920306 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Cat. No.: B7920306
M. Wt: 248.36 g/mol
InChI Key: NREMRULTNGFOCR-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a nitrogen-containing heterocyclic compound featuring a pyrrolidine (5-membered saturated ring) core substituted with a benzyl group at the 1-position, an ethyl-amino moiety at the 3-position, and a terminal ethanol group. Its synthesis likely involves nucleophilic substitution or reductive amination, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREMRULTNGFOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyl group or the pyrrolidine ring, resulting in the formation of corresponding reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced derivatives of the benzyl group or pyrrolidine ring.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Preparation Methods

The synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol typically involves the reaction of a benzyl-substituted pyrrolidine with an ethylamine derivative. Common solvents used in this process include ethanol or methanol, often requiring catalysts to enhance reaction efficiency. Industrial production may utilize continuous flow reactors and advanced purification techniques such as chromatography to ensure high yield and purity.

Chemistry

In the realm of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions that are essential for developing new compounds.

Biology

Biologically, this compound is under investigation for its potential interactions with enzymes and receptors. Studies suggest that it may modulate biological pathways, influencing processes such as neurotransmission and enzyme activity. This makes it a candidate for further research into its pharmacological effects .

Medicine

The medicinal applications are particularly noteworthy. Research indicates that this compound may have therapeutic effects, especially in drug development targeting neurological conditions. Its mechanism of action involves binding to specific molecular targets, potentially leading to new treatments for diseases such as depression and anxiety .

Industry

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its versatility allows it to be incorporated into various formulations, enhancing the efficacy and safety profiles of medicinal products .

Antidepressant Activity

A notable case study explored the antidepressant potential of similar pyrrolidine derivatives. The compounds were tested on animal models, showing significant effectiveness in alleviating symptoms associated with depression. This research underscores the potential role of this compound in developing new antidepressants .

Cardiovascular Applications

Another study investigated related compounds for their cardiovascular effects. The findings suggested that certain derivatives could exhibit antiarrhythmic properties, indicating a promising avenue for treating heart-related conditions through modulation of cardiac rhythms .

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size and Substituent Variations

Piperidine-Based Analog: 2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol (CAS 1353952-51-8)
  • Structure: Replaces the pyrrolidine ring with a piperidine (6-membered ring) and introduces a methylene (-CH2-) linker between the piperidine and ethyl-amino groups.
  • Molecular Weight : 276.42 g/mol (vs. ~276.42 g/mol estimated for the pyrrolidine analog) .
  • Impact: The larger piperidine ring increases conformational flexibility and may alter binding affinity in biological systems.
  • Availability : Commercially available at 95%+ purity, unlike the discontinued pyrrolidine-based enantiomer .
Stereoisomeric Analog: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (Ref 10-F081830)
  • Structure : Features an (R)-configured benzyl-pyrrolidine core, highlighting the role of stereochemistry in pharmacological properties.
  • Availability : Discontinued, suggesting synthesis challenges or stability issues .

Functional Group Comparisons

Ethanolamine Derivatives (e.g., 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one)
  • Structure: Shares the 2-hydroxyethylamino group but incorporates a pyran-2-one ring instead of pyrrolidine.
  • Role of Ethanolamine: Enhances solubility and hydrogen-bonding capacity, critical for bioavailability.
Pyrrolidinone Analogs (e.g., 2-(Arylamino)-3-methylbutanoyl-pyrrolidin-2-one)
  • Structure: Replaces the ethanol group with a lactam (pyrrolidin-2-one), altering hydrogen-bonding and metabolic stability.
  • Synthesis : Utilizes coupling agents (EDC·HCl, HOBT), contrasting with the target’s likely reductive amination pathway .

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Molecular Weight (g/mol) Ring Size Key Substituents Purity/Availability
2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol Not available ~276.42 (estimated) 5-membered Benzyl, ethyl-amino, ethanol Research-grade synthesis
2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanol 1353952-51-8 276.42 6-membered Benzyl, ethyl-amino, ethanol, CH2 linker 95%+ (Commercial)
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol 10-F081830 ~276.42 (estimated) 5-membered (R)-Benzyl, ethyl-amino, ethanol Discontinued
3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one Not available ~327.36 (calculated) 6-membered (pyran) Benzoyl, hydroxyethylamino, methyl Synthesized

Research Implications and Challenges

  • Ring Size Effects : Piperidine analogs offer greater flexibility but may reduce target specificity compared to pyrrolidine derivatives .
  • Functional Group Trade-offs: Ethanolamine groups improve solubility, while lactams (pyrrolidinones) enhance metabolic resistance .

Biological Activity

2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a chiral amine characterized by a pyrrolidine ring, a benzyl group, and an ethylamino side chain. Its unique structure positions it as a candidate for various biological activities, including potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

  • Molecular Formula : C₁₅H₂₄N₂O
  • Molecular Weight : 252.37 g/mol
  • Structure :
    • Contains a pyrrolidine ring.
    • Features an ethylamino group attached to the nitrogen of the pyrrolidine.
    • The presence of a stereocenter at the 1-position of the pyrrolidine ring enhances its potential for specific biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to diverse biological effects.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways.
  • Enzyme Interaction : It could interact with enzymes, altering their catalytic activity and potentially affecting metabolic pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related pyrrolidine derivatives. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Compounds in this class have shown MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Pathogen
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties, which are critical in mitigating oxidative stress-related damage in cells .

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized this compound and evaluated its interaction with various enzymes. Results indicated promising modulation of enzyme activity, suggesting further exploration for therapeutic applications .
  • Pharmacological Investigations :
    • In vitro studies have been conducted to assess the pharmacological effects of this compound on cell lines, revealing significant effects on cell viability and proliferation .

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Q & A

Q. Critical parameters :

  • Temperature : Optimal reaction completion at 100°C (e.g., yields up to 88% in 2 hours) .
  • Solvent choice : Polar solvents enhance nucleophilicity of the amine.
  • Catalyst/base : Triethylamine neutralizes HBr byproducts, driving the reaction forward .

Advanced: How does the stereochemistry of the pyrrolidine ring affect the compound’s biological activity?

Answer:
The (R)-configuration at the pyrrolidine 3-position (vs. S-enantiomers) significantly impacts:

  • Receptor binding affinity : Stereospecific interactions with chiral biological targets (e.g., neurotransmitter receptors).
  • Pharmacokinetics : Differences in metabolic stability and membrane permeability.

Q. Methodological approach :

  • Synthesize enantiomers using chiral catalysts or resolving agents (e.g., chiral HPLC).
  • Compare activity via radioligand binding assays (e.g., IC50 values) and in vitro functional assays (e.g., cAMP modulation) .

Advanced: What experimental strategies can resolve contradictions in solubility data across studies?

Answer:
Contradictions may arise from variations in pH, solvent polarity, or impurities. Strategies include:

Solubility profiling : Test solubility in buffered solutions (pH 1–12) and solvents (water, DMSO, ethanol).

Analytical validation : Use HPLC-UV to confirm purity (>95%) and dynamic light scattering (DLS) to detect aggregates.

Thermodynamic studies : Measure solubility via shake-flask method at controlled temperatures (25–37°C) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action on neurological targets?

Answer:

Target identification : Perform molecular docking against dopamine or serotonin receptors (e.g., 5-HT1A) using software like AutoDock Vina.

Functional assays :

  • Calcium flux assays in neuronal cell lines (e.g., SH-SY5Y) to assess receptor activation.
  • Electrophysiology (patch-clamp) to measure ion channel modulation.

Pathway analysis : Use RNA-seq or Western blotting to track downstream signaling (e.g., MAPK/ERK pathways) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms structure (e.g., benzyl proton signals at δ 7.2–7.4 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 277.1784 for C16H25N2O).
  • IR spectroscopy : Identifies functional groups (e.g., -OH stretch at 3300 cm⁻¹).
  • X-ray crystallography : Resolves stereochemistry and bond angles .

Advanced: What are the challenges in synthesizing enantiomerically pure forms, and how can they be addressed?

Answer:
Challenges :

  • Racemization during alkylation or purification.
  • Low enantiomeric excess (ee) due to competing pathways.

Q. Solutions :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
  • Chiral chromatography with cellulose-based columns (e.g., Chiralpak® IA) to resolve enantiomers.
  • Monitor ee via polarimetry or chiral HPLC .

Advanced: How do modifications at the ethyl-amino group influence pharmacological properties?

Answer:
Replacing the ethyl group with bulkier substituents (e.g., isopropyl):

  • Enhanced receptor selectivity : Steric hindrance reduces off-target binding.
  • Improved metabolic stability : Reduced oxidation by cytochrome P450 enzymes.

Q. Methodology :

  • Synthesize analogs via reductive amination or alkylation.
  • Compare plasma stability (e.g., t1/2 in liver microsomes) and binding affinity (e.g., Ki values) .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

  • Neuropharmacology : Probe for studying neurotransmitter receptor modulation (e.g., dopaminergic or serotonergic systems).
  • Drug discovery : Lead compound for antidepressants or anxiolytics due to structural similarity to known psychoactive amines .

Advanced: What computational methods can predict interactions between this compound and biological targets?

Answer:

Molecular docking : Screen against receptor libraries (e.g., GPCRdb) using Glide or GOLD.

Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., Desmond or NAMD).

QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to design optimized analogs .

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